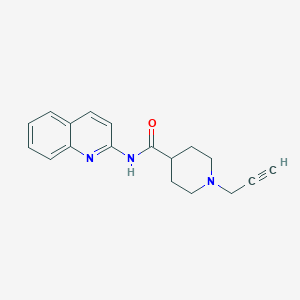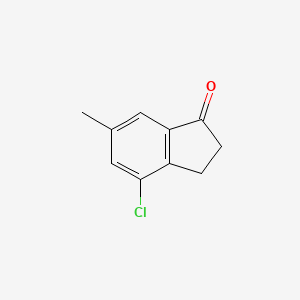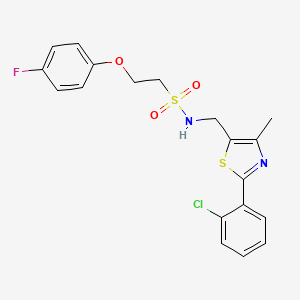![molecular formula C13H9NO3S B2894873 Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide CAS No. 63113-45-1](/img/structure/B2894873.png)
Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide” is a chemical compound with the molecular formula C14H13NO3S and a molecular weight of 275.32 . It is also known by the synonyms “6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide” and "11-hydroxy-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide" .
Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 20 non-H bonds, 15 multiple bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 thioketone, and 1 sulfone .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.32 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide has been synthesized through various processes, including condensation, methylation, hydrogenolysis, and cyclization, with studies optimizing conditions like temperature and dosage of reagents (Z. Xiu-lan, 2009).
- A one-pot regioselective synthesis method has been developed for dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement, offering an environmentally friendly and efficient method for preparing benzoic-fused seven-membered lactams (Yongmei Zhao et al., 2013).
Potential Biological and Pharmacological Applications
- Some derivatives of dibenzo[1,2]thiazepine S,S-dioxides have shown significant anticonvulsant activity in various tests without neurotoxic effects, indicating their potential use in treating seizures (J. Díaz et al., 1994).
- Studies have synthesized and evaluated substituted dibenzo [b,f][1,4]thiazepines analogs for antimicrobial activity against gram-positive and gram-negative bacteria, showing significant antimicrobial activity (J. H. Tailor et al., 2014).
- Research on dibenzonthiazines, a category related to this compound, has identified compounds with potential anti-tumor activity, targeting tubulin dynamics and demonstrating antiproliferative activity against various human tumor cell lines (Walter D. Guerra et al., 2021).
Advanced Chemical Reactions and Applications
- Photochemical reactions of related compounds have been studied, such as the photochemical ring-expansion reaction of 1,2-benzisothiazolinones to give dibenzo[b,f][1,4]thiazepin-11(10H)-ones, suggesting applications in advanced organic synthesis (N. Kamigata et al., 1985).
- The photoisomerization of benzisothiazol-3(2H)-ones, forming dibenzo[b,f][1,4]thiazepin-10(11H)-ones, has been studied, potentially contributing to the understanding of reaction mechanisms in organic chemistry (N. Kamigata et al., 1983).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mécanisme D'action
Target of Action
The compound Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, also known as Tianeptine , primarily targets the mu-opioid receptors (μORs) . These receptors play a crucial role in pain perception, reward, and addiction .
Mode of Action
Tianeptine acts as an agonist at the μORs . This means it binds to these receptors and activates them, leading to a series of biochemical reactions . It also potentiates D2 and D3 dopamine receptors .
Biochemical Pathways
Upon activation of the μORs, Tianeptine triggers a cascade of events that modulate various neurotransmitter systems. It inhibits the release of pro-inflammatory cytokines and reactive oxygen species (ROS), and it also inhibits the activation of NF-κB, a protein complex that controls the transcription of DNA .
Result of Action
Clinically, Tianeptine has been found to improve anxiety symptoms, neurocognitive function, and memory . It also exhibits neuromodulatory, antidepressant, anxiolytic, analgesic, anticonvulsant, and anti-inflammatory activities .
Propriétés
IUPAC Name |
5,5-dioxo-6H-benzo[c][1,2]benzothiazepin-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c15-13-9-5-1-3-7-11(9)14-18(16,17)12-8-4-2-6-10(12)13/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXVAZSYOKDHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S(=O)(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2894793.png)
![2-[(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}piperidin-3-yl)oxy]ethan-1-ol](/img/structure/B2894796.png)



![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2894803.png)




![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2894812.png)
![(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B2894813.png)